molecular formula C17H18N6O B7141944 N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

Cat. No.: B7141944
M. Wt: 322.4 g/mol
InChI Key: YJKGKSUXFHOASK-UHFFFAOYSA-N
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Description

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring, a pyridine ring, and an indazole ring, making it a unique and versatile molecule in medicinal chemistry.

Properties

IUPAC Name

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(14-2-1-3-16-15(14)9-19-22-16)21-13-8-20-23(11-13)10-12-4-6-18-7-5-12/h4-9,11,14H,1-3,10H2,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKGKSUXFHOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)C(=O)NC3=CN(N=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole and indazole intermediates. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyrazole and indazole rings.

Mechanism of Action

Comparison with Similar Compounds

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide can be compared with other pyrazole and indazole derivatives:

The uniqueness of this compound lies in its combined pyrazole and indazole structure, which contributes to its broad spectrum of biological activities and potential therapeutic applications.

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